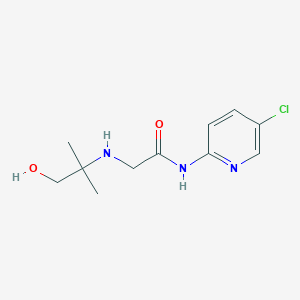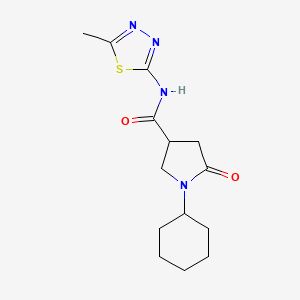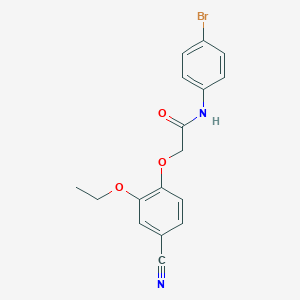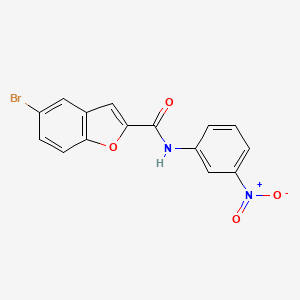![molecular formula C19H15F3N4 B4394788 2-{3-[1-(4,4,4-trifluorobutyl)-1H-pyrazol-3-yl]phenyl}nicotinonitrile](/img/structure/B4394788.png)
2-{3-[1-(4,4,4-trifluorobutyl)-1H-pyrazol-3-yl]phenyl}nicotinonitrile
Vue d'ensemble
Description
2-{3-[1-(4,4,4-trifluorobutyl)-1H-pyrazol-3-yl]phenyl}nicotinonitrile, also known as TBN-9, is a chemical compound that has been studied for its potential applications in scientific research.
Mécanisme D'action
2-{3-[1-(4,4,4-trifluorobutyl)-1H-pyrazol-3-yl]phenyl}nicotinonitrile acts as a positive allosteric modulator of the alpha7 nicotinic acetylcholine receptor. This means that it enhances the receptor's response to acetylcholine, leading to increased activity of the receptor. The exact mechanism of action is not fully understood, but it is thought to involve changes in the receptor's conformation and function.
Biochemical and Physiological Effects:
2-{3-[1-(4,4,4-trifluorobutyl)-1H-pyrazol-3-yl]phenyl}nicotinonitrile has been shown to enhance the activity of the alpha7 nicotinic acetylcholine receptor in various cell types, including neurons and immune cells. This increased activity has been linked to improvements in learning and memory, as well as anti-inflammatory effects. 2-{3-[1-(4,4,4-trifluorobutyl)-1H-pyrazol-3-yl]phenyl}nicotinonitrile has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
2-{3-[1-(4,4,4-trifluorobutyl)-1H-pyrazol-3-yl]phenyl}nicotinonitrile has several advantages for use in lab experiments. It is a highly specific and potent modulator of the alpha7 nicotinic acetylcholine receptor, making it a valuable tool for studying the receptor's function. It also has a long half-life, which allows for prolonged effects in experiments. However, 2-{3-[1-(4,4,4-trifluorobutyl)-1H-pyrazol-3-yl]phenyl}nicotinonitrile has limitations as well. It is not selective for the alpha7 nicotinic acetylcholine receptor and can also modulate other receptors, which can complicate data interpretation. Additionally, its effects may vary depending on the experimental conditions used.
Orientations Futures
There are several future directions for research on 2-{3-[1-(4,4,4-trifluorobutyl)-1H-pyrazol-3-yl]phenyl}nicotinonitrile. One area of interest is its potential therapeutic applications, particularly in neurodegenerative diseases and inflammatory conditions. Further studies are needed to determine its efficacy and safety in these contexts. Another area of interest is the development of more selective modulators of the alpha7 nicotinic acetylcholine receptor, which could provide more precise tools for studying the receptor's function. Finally, research on the mechanisms underlying 2-{3-[1-(4,4,4-trifluorobutyl)-1H-pyrazol-3-yl]phenyl}nicotinonitrile's effects could lead to a better understanding of the role of the alpha7 nicotinic acetylcholine receptor in various physiological processes.
Applications De Recherche Scientifique
2-{3-[1-(4,4,4-trifluorobutyl)-1H-pyrazol-3-yl]phenyl}nicotinonitrile has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity for the alpha7 nicotinic acetylcholine receptor, which is involved in various physiological processes including learning and memory. 2-{3-[1-(4,4,4-trifluorobutyl)-1H-pyrazol-3-yl]phenyl}nicotinonitrile has been used as a tool to study the role of the alpha7 nicotinic acetylcholine receptor in these processes.
Propriétés
IUPAC Name |
2-[3-[1-(4,4,4-trifluorobutyl)pyrazol-3-yl]phenyl]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N4/c20-19(21,22)8-3-10-26-11-7-17(25-26)14-4-1-5-15(12-14)18-16(13-23)6-2-9-24-18/h1-2,4-7,9,11-12H,3,8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMPOZCMZVCSXJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=C(C=CC=N2)C#N)C3=NN(C=C3)CCCC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-[1-(4,4,4-Trifluorobutyl)pyrazol-3-yl]phenyl]pyridine-3-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-(3,4-dimethoxyphenyl)-2-methyl-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4394730.png)
acetyl]amino}benzoate](/img/structure/B4394738.png)



![2-fluoro-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4394764.png)

![1-cyclohexyl-5-oxo-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]-3-pyrrolidinecarboxamide](/img/structure/B4394775.png)
![N-(4-fluorophenyl)-2-methoxy-5-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B4394779.png)

![N-(5-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]sulfonyl}-2-methoxyphenyl)acetamide](/img/structure/B4394799.png)
![6-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]oxy}-2-(2-phenoxyethyl)-3(2H)-pyridazinone](/img/structure/B4394809.png)